molecular formula C6H13ClFNO B2875186 [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride CAS No. 2344685-62-5

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride

Cat. No.: B2875186
CAS No.: 2344685-62-5
M. Wt: 169.62
InChI Key: XROVYCUNDYQYBC-KNCHESJLSA-N
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Description

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is a chemical compound with the molecular formula C6H14ClNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride typically involves the fluorination of cyclobutyl derivatives followed by aminomethylation and subsequent conversion to the hydrochloride salt. The reaction conditions often require the use of specific fluorinating agents and catalysts to achieve the desired fluorination and aminomethylation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ketones, aldehydes, and substituted cyclobutyl derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated nature can enhance binding affinity and specificity in biochemical assays, making it a useful tool in drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structural properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its fluorinated structure imparts desirable properties such as increased stability and resistance to degradation, making it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride include other fluorinated cyclobutyl derivatives and aminomethylated cyclobutyl compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of fluorination and aminomethylation. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article examines its biological properties, focusing on antibacterial, antifungal, and anticancer activities, as well as its mechanisms of action and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with an aminomethyl group and a fluorine atom, which influences its biological activity. The presence of the hydroxymethyl group enhances its solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity.

Table 1: Antibacterial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLMembrane disruption
Pseudomonas aeruginosa64 µg/mLUnknown; further studies needed

Antifungal Activity

The compound has also shown promising antifungal activity against various fungi, particularly those resistant to common antifungal agents. The antifungal mechanism is thought to involve interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity.

Table 2: Antifungal Activity Summary

Fungal StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Candida albicans8 µg/mLErgosterol biosynthesis inhibition
Aspergillus niger16 µg/mLCell membrane disruption

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties, particularly against prostate cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Prostate Cancer
A study using human prostate cancer cell lines (DU145) showed that treatment with the compound resulted in a significant reduction in cell viability (p < 0.05). Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in bacterial and fungal metabolism.
  • Membrane Interaction: Its structural properties allow it to integrate into lipid membranes, disrupting their integrity.
  • Apoptosis Induction: In cancer cells, it activates apoptotic pathways, leading to programmed cell death.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound is being explored as a lead compound for developing new antimicrobial and anticancer agents. Its unique chemical structure offers opportunities for further modifications to enhance efficacy and reduce toxicity.

Properties

IUPAC Name

[3-(aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(4-8)1-5(2-6)3-9;/h5,9H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROVYCUNDYQYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CN)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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